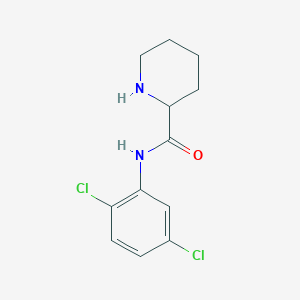
N-(2,5-dichlorophenyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)piperidine-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(2,5-dichlorophenyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
科学的研究の応用
N-(2,5-dichlorophenyl)piperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(2,4-dichlorophenyl)piperidine-2-carboxamide: Similar in structure but with different chlorine atom positions.
N-(2,5-dichlorophenyl)piperidine-2-carboxamide hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific chlorine atom positions, which confer distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are crucial .
生物活性
N-(2,5-dichlorophenyl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a dichlorophenyl group and a carboxamide functional group. The molecular formula is C12H14Cl2N2O, indicating the presence of two chlorine atoms that contribute to its biological activity. This compound's structural characteristics allow it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence cellular signaling pathways. Its mechanism involves binding to specific receptors or enzymes, thereby altering their function. This interaction can lead to changes in neurotransmitter levels and gene expression, which are crucial for its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating various inflammatory diseases.
- Analgesic Properties : Similar compounds have been investigated for their analgesic effects, suggesting that this compound may also alleviate pain.
- Receptor Modulation : It has been noted for its interaction with cannabinoid receptors, which are involved in pain management and other neurobiological processes.
Table 1: Summary of Biological Activities
Case Study: Analgesic Properties
In a study examining the analgesic properties of piperidine derivatives, this compound was shown to significantly reduce pain responses in animal models. The study utilized the formalin test, demonstrating that the compound effectively decreased both the acute and inflammatory phases of pain response.
Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound. Researchers administered varying doses of this compound in models of induced inflammation. Results indicated a dose-dependent reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the piperidine structure can influence biological activity. For instance:
特性
IUPAC Name |
N-(2,5-dichlorophenyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-4-5-9(14)11(7-8)16-12(17)10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMHLXDCGFPGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














